

# What is the chemical structure of Brevianamide F?

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## Compound of Interest

Compound Name: Brevianamide F

Cat. No.: B1667782

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## An In-depth Technical Guide to Brevianamide F

### Introduction

**Brevianamide F**, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine. It serves as the biosynthetic precursor to a wider family of biologically active prenylated tryptophan-proline 2,5-diketopiperazines.[1] These compounds are secondary metabolites produced by fungi, particularly from the *Aspergillus* and *Penicillium* genera.[1] **Brevianamide F** itself has been isolated from various microorganisms, including *Streptomyces* sp. and *Bacillus cereus*, and exhibits a range of biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological properties of **Brevianamide F**, tailored for researchers, scientists, and professionals in drug development.

### Chemical Structure and Properties

**Brevianamide F** is a cyclic dipeptide formed from the formal condensation of L-tryptophan and L-proline.[2] Its rigid bicyclic structure is a key feature contributing to its biological activity and its role as a scaffold in the biosynthesis of more complex alkaloids.

Systematic Name: (3S,8aS)-3-[(1H-Indol-3-yl)methyl]hexahydropyrido[1,2-a]pyrazine-1,4-dione[1]

Synonyms: cyclo-(L-Trp-L-Pro), L-prolyl-L-tryptophan anhydride[2]

## Physicochemical Data

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub>	[1]
Molar Mass	283.331 g/mol	[1]
CAS Number	38136-70-8	[1]

## Spectroscopic Data

The structural elucidation of **Brevianamide F** has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following tables summarize the reported <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.

### <sup>1</sup>H NMR Spectroscopic Data

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (Indole NH)	10.88	s	-
H-2 (Indole)	7.15	s	-
H-4 (Indole)	7.55	d	7.8
H-5 (Indole)	7.05	t	7.5
H-6 (Indole)	7.12	t	7.6
H-7 (Indole)	7.35	d	8.1
Trp α-H	4.15	m	-
Trp β-CH <sub>2</sub>	3.30, 3.45	m	-
Pro α-H	4.05	m	-
Pro β-CH <sub>2</sub>	2.25, 1.95	m	-
Pro γ-CH <sub>2</sub>	1.90, 1.80	m	-
Pro δ-CH <sub>2</sub>	3.55, 3.40	m	-

<sup>13</sup>C NMR Spectroscopic Data

Carbon	Chemical Shift (δ, ppm)
C=O (Trp)	169.5
C=O (Pro)	166.0
C-2 (Indole)	124.0
C-3 (Indole)	109.0
C-3a (Indole)	127.5
C-4 (Indole)	118.5
C-5 (Indole)	121.5
C-6 (Indole)	119.8
C-7 (Indole)	111.5
C-7a (Indole)	136.2
Trp α-C	56.5
Trp β-C	28.0
Pro α-C	59.5
Pro β-C	29.0
Pro γ-C	22.5
Pro δ-C	45.5

## Biological Activity

**Brevianamide F** has demonstrated a variety of biological effects, including antibacterial, antifungal, and cytotoxic activities. The following table summarizes key quantitative data from these studies.

Activity Type	Target Organism/Cell Line	Measurement	Value
Antibacterial	Staphylococcus aureus	Disc Diffusion	Active at 30 µg/disc
Antibacterial	Micrococcus luteus	Disc Diffusion	Active at 30 µg/disc
Antifungal	Trichophyton rubrum	MIC	Better than Amphotericin B
Antifungal	Cryptococcus neoformans	MIC	Better than Amphotericin B
Antifungal	Candida albicans	MIC	Better than Amphotericin B
Cytotoxicity	OVCAR-8 (Ovarian Cancer)	IC <sub>50</sub>	11.9 µg/mL
Cytotoxicity	HT-29 (Colon Cancer)	IC <sub>50</sub>	>200 µM
Cytotoxicity	A549 (Lung Cancer)	IC <sub>50</sub>	>200 µM
Cytotoxicity	MDA-MB-231 (Breast Cancer)	IC <sub>50</sub>	>200 µM

## Experimental Protocols

### Solid-Phase Synthesis of Brevianamide F

A solid-phase synthesis approach has been developed for **Brevianamide F**, which allows for the efficient construction of the diketopiperazine core. The following protocol is a summary of the key steps.

Materials and Reagents:

- Aminomethyl or methylbenzhydrylamine resin
- 4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid (Handle)
- Fmoc-(S)-Trp-OAllyl

- H-Pro-OMe·HCl
- DIPCDI (N,N'-Diisopropylcarbodiimide)
- Oxyma
- PPTS (Pyridinium p-toluenesulfonate)
- Pd(PPh<sub>3</sub>)<sub>4</sub> (Tetrakis(triphenylphosphine)palladium(0))
- PhSiH<sub>3</sub> (Phenylsilane)
- PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
- DIEA (N,N-Diisopropylethylamine)
- Piperidine
- TFA (Trifluoroacetic acid)
- mDMB (1,3-Dimethoxybenzene)
- DCM (Dichloromethane)
- DCE (1,2-Dichloroethane)
- DMF (Dimethylformamide)

Procedure:

- Resin Functionalization:
  - The aminomethyl or methylbenzhydrylamine resin is functionalized with the 4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid handle using DIPCDI and Oxyma in DCM for 1 hour.
- Anchoring of the First Amino Acid (Tryptophan):

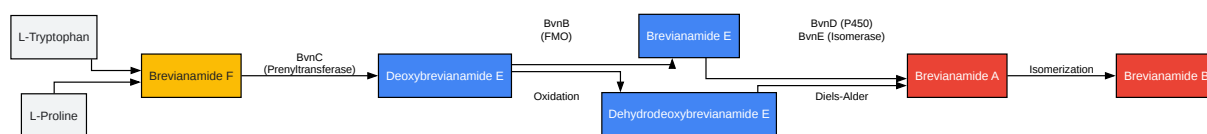
- The functionalized resin is treated with Fmoc-(S)-Trp-OAllyl (1.5 eq.) and PPTS (2.3 eq.) in DCE at 80°C for 16 hours. This step anchors the tryptophan residue to the solid support via its side chain.
- Allyl Deprotection:
  - The allyl protecting group on the tryptophan carboxyl is removed using  $\text{Pd}(\text{PPh}_3)_4$  (0.4 eq.) and  $\text{PhSiH}_3$  (48 eq.) in DCM for 30 minutes. This step is repeated twice.
- Peptide Coupling (Proline Addition):
  - The deprotected carboxyl group is coupled with H-Pro-OMe·HCl (3 eq.) using PyBOP (3 eq.) and DIEA (9 eq.) in DCM for 1 hour. This reaction is performed three times to ensure completion.
- Fmoc Deprotection:
  - The Fmoc protecting group on the tryptophan amine is removed by treating the resin with 20% piperidine in DMF for 10 minutes. This step is repeated twice.
- Cyclization and Cleavage from Resin:
  - The resin is treated with a mixture of TFA/mDMB/DCM (0.5/0.5/9) to induce cyclization to the diketopiperazine and cleave the product from the solid support. This step is repeated three times.
- Purification:
  - The crude product is purified using standard chromatographic techniques to yield pure **Brevianamide F**.

## Visualizations

### Biosynthetic Pathway of Brevianamides

**Brevianamide F** is a central intermediate in the biosynthesis of a diverse range of more complex brevianamide alkaloids. The pathway begins with the condensation of L-tryptophan

and L-proline, followed by a series of enzymatic modifications including prenylation, oxidation, and cyclization.

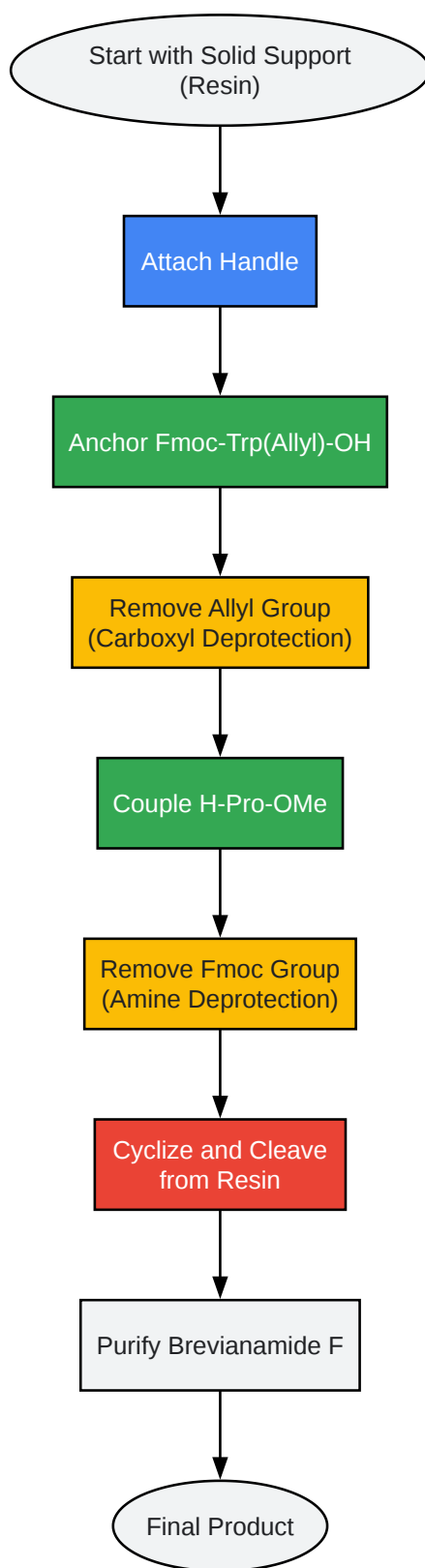


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Caption: Biosynthetic pathway from amino acid precursors to Brevianamide A and B, with **Brevianamide F** as a key intermediate.

## Logical Workflow for Solid-Phase Synthesis

The solid-phase synthesis of **Brevianamide F** follows a logical sequence of protection, coupling, and deprotection steps, culminating in the cleavage of the final product from the resin.



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Caption: Step-wise workflow for the solid-phase synthesis of **Brevianamide F**.



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## References

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